molecular formula C8H15BO2 B1218076 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane CAS No. 4627-10-5

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Cat. No. B1218076
CAS RN: 4627-10-5
M. Wt: 154.02 g/mol
InChI Key: LFOAVJXWGLVDDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been optimized for improved selectivity and ease of preparation. It serves as a superior 2-carbon building block, especially in vinylboronate Heck couplings, offering enhanced stability and selectivity (Lightfoot et al., 2003).

Molecular Structure Analysis

The conformational analysis of this compound and its derivatives reveals interesting aspects of its molecular structure. Studies have shown that the molecule exists in equilibrium between different conformers, influencing its reactivity and interactions in chemical processes (Kuznetsov, 2011).

Chemical Reactions and Properties

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is highly reactive in various chemical reactions. For instance, it is used in the synthesis of 1,6-diphenyl-1,3,5-hexatrienes via Heck, Suzuki-Miyaura, and iododeboronation reactions (Lightfoot et al., 2005). Its reactions with trimethyltin hydrides have been studied, showing unique adduct formation (Fish, 1972).

Physical Properties Analysis

The physical properties of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, such as stability under various conditions and its behavior in solution, contribute to its utility in organic synthesis. Its stability is one of the key factors that make it a preferred reagent in palladium-catalyzed borylation of aryl halides (Murata et al., 2007).

Chemical Properties Analysis

The chemical properties of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, such as its reactivity with various organic substrates and its role in facilitating coupling reactions, are well-documented. It has been shown to be an efficient and selective building block for Suzuki-Miyaura coupling reactions, demonstrating its versatility in synthetic chemistry (Lightfoot et al., 2005).

Scientific Research Applications

Vinylboronate Heck Couplings

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a superior reagent in vinylboronate Heck couplings. It offers improved stability, reactivity, and selectivity compared to vinylboronate pinacol esters. Its ease of preparation and storage makes it an efficient choice for Heck versus Suzuki coupling with aryl iodides and bromides (Lightfoot et al., 2003).

Synthesis of Polyenes

This compound is utilized in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes. These hexatrienes, with varying alkene geometries, are prepared from iodobenzene and 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions. This demonstrates its application as a two-carbon vinyl-dianion building block in polyene synthesis (Lightfoot et al., 2005).

Derivative Synthesis and Characterization

2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane (III) is synthesized and characterized for its lower reactivity compared to dimethyl acetyleneboronate. This includes the formation of ethyl and vinyl analogs through catalytic hydrogenation and Diels-Alder adducts with hexachlorocyclopentadiene and butadiene (Woods & Strong, 1967).

Hydrostannation Application

In studies of hydrostannation, 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane (VTDB) with various triorganotin hydrides showed adducts forming at the β-carbon position, confirming a free radical process for the hydrostannation with triorganotin hydrides (Fish, 1972).

Suzuki-Miyaura Coupling Reactions

It's used in palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of functionalized styrenes and dienes. This demonstrates its selective application in coupling with a range of halide substrates (Lightfoot et al., 2005).

Interaction with Nitrones

Vinylboronic esters derived from 4,4,6-trimethyl-[1,3,2]dioxaborinane react with nitrones in the presence of dimethylzinc, leading to the production of N-allylic hydroxylamines. This sequence is compatible with various functional groups on the vinylic moiety, showcasing its versatility in chemical reactions (PraveenGanesh et al., 2010).

properties

IUPAC Name

2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOAVJXWGLVDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963534
Record name 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

CAS RN

4627-10-5
Record name 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4627-10-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
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Record name 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AP Lightfoot, SJR Twiddle, A Whiting - Organic & Biomolecular …, 2005 - pubs.rsc.org
A number of 1,6-diphenyl-1,3,5-hexatrienes of varying alkene geometries were stereoselectively prepared from just two starting materials: iodobenzene and 4,4,6-trimethyl-2-vinyl-1,3,2-…
Number of citations: 48 pubs.rsc.org
AP Lightfoot, G Maw, C Thirsk, SJR Twiddle, A Whiting - Tetrahedron letters, 2003 - Elsevier
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a superior reagent in terms of stability and reactivity in comparison to the vinylboronate pinacol ester, giving improved selectivity for Heck …
Number of citations: 57 www.sciencedirect.com
AP Lightfoot, SJR Twiddle, A Whiting - Synlett, 2005 - thieme-connect.com
An extremely simple and efficient palladium-catalyzed coupling procedure for the synthesis of functionalized styrenes and dienes is utilized to demonstrate how 4, 4, 6-trimethyl-2-vinyl-1…
Number of citations: 30 www.thieme-connect.com
J Szudkowska‐Frątczak, A Ryba… - Applied …, 2014 - Wiley Online Library
Highly selective synthesis of 1‐substituted (E)‐buta‐1,3‐dienes via palladium‐catalyzed Suzuki–Miyaura cross‐coupling of (E)‐alkenyl iodides with 4,4,5,5‐tetramethyl‐2‐vinyl‐1,3,2‐…
Number of citations: 7 onlinelibrary.wiley.com
KS Madden, JP Knowles, A Whiting - Tetrahedron, 2019 - Elsevier
Approaches to the polyene natural product xanthomonadin, an octaenyl electron-deficient bacterial photoprotective agent, and its debromo analogue, were developed. These involved …
Number of citations: 2 www.sciencedirect.com
SJR Twiddle - 2005 - etheses.dur.ac.uk
A strategy for the stereocontrolled synthesis of polyene units was developed which centred around the chemistry of the vinyl boronate ester 4,4,6-trimethyl-2-vinyl-l,3,2- dioxaborinane …
Number of citations: 4 etheses.dur.ac.uk
M Frydrych, D Pakuła, B Sztorch, D Brząkalski… - Molecules, 2021 - mdpi.com
The functionalization of mono- and octahydrospherosilicate with vinylboranes and allylboranes via hydrosilylation reaction in the presence of a Karstedt’s platinum (0) catalyst is …
Number of citations: 3 www.mdpi.com
VM Dembitsky, GA Tolstikov, M Srebnik - Eurasian Chemico …, 2003 - ect-journal.kz
The methods of synthesis of α− and β− haloalkylboranes, including chloration of alkylboronic acid esters, additive bromation and chloration of esters of vinyl-and alkenylboronic acids, …
Number of citations: 6 ect-journal.kz
M Ludwiczak, J Szyling, A Garbicz… - Inorganic …, 2020 - ACS Publications
A new method for the repetitive batch silylative coupling (trans-silylation) of vinylsilanes with vinyl boronates in the presence of Ru(CO)Cl(H)(PCy 3 ) 2 immobilized in poly(ethylene …
Number of citations: 2 pubs.acs.org
J Szyling, J Walkowiak, T Sokolnicki, A Franczyk… - Journal of …, 2019 - Elsevier
This paper reports on the first green and sustainable repetitive batch borylative coupling of vinyl boronates with olefins by the effective immobilization of the [Ru(CO)Cl(H)(PCy 3 ) 2 ] …
Number of citations: 9 www.sciencedirect.com

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